1-(1-Ethyl-1H-pyrazol-4-yl)-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)methanamine is a compound that has garnered significant interest in the field of medicinal chemistry. It belongs to a class of molecules known as GlyT1 inhibitors. [, ] GlyT1, or Glycine Transporter 1, plays a crucial role in regulating glycine levels in the brain. [, ] Dysregulation of glycine levels has been implicated in various neurological and psychiatric disorders. By inhibiting GlyT1, this compound aims to increase glycine concentrations in specific brain regions, potentially offering therapeutic benefits. [, ]
The synthesis of 1-(1-ethyl-1H-pyrazol-4-yl)-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)methanamine involves a multi-step process starting from commercially available building blocks. One published synthetic route describes the process of linking a substituted pyridine ring to a piperidine ring, followed by the introduction of a 1-ethyl-1H-pyrazole moiety. [] The specific details of the synthesis, including reaction conditions, reagents, and yields, can be found in the cited literature. []
1-(1-Ethyl-1H-pyrazol-4-yl)-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)methanamine is characterized by a central piperidine ring. [] Attached to this central ring are a 1-ethyl-1H-pyrazole group, a 2-methylbenzyl group, and a 3-pyridinylmethyl methanamine moiety. [] The precise spatial arrangement of these groups, determined through techniques like X-ray crystallography or NMR spectroscopy, influences the compound's interactions with its biological targets.
1-(1-Ethyl-1H-pyrazol-4-yl)-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)methanamine acts by inhibiting Glycine Transporter 1 (GlyT1). [, ] While the exact binding site and mechanism are still under investigation, studies suggest that this compound competitively binds to the transporter, preventing the reuptake of glycine from the synaptic cleft. [, ] This, in turn, leads to increased extracellular glycine levels, which can modulate NMDA receptor activity. [, ]
The primary scientific application of 1-(1-ethyl-1H-pyrazol-4-yl)-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)methanamine is in the research of neurological and psychiatric disorders. [, ] By inhibiting GlyT1 and increasing glycine levels, it has shown potential in animal models of:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2